boc-Glutaminol
Overview
Description
Boc-Glutaminol, also known as tert-butyl (1S)-4-amino-1-(hydroxymethyl)-4-oxobutylcarbamate, is a compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound involves the use of Boc2O / DMAP . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis
The systematic name of this compound is 2-Methyl-2-propanyl [(2S)-5-amino-1-hydroxy-5-oxo-2-pentanyl]carbamate . The InChI code is 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 .Chemical Reactions Analysis
The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 466.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 58.8±0.3 cm3, and it has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
Neurology (Obsessive-Compulsive Disorder and Glutamatergic Dysfunction) : Several studies indicate the role of glutamatergic dysfunction in the pathophysiology of obsessive-compulsive disorder (OCD). Ketamine, a glutamate receptor antagonist, has been shown to achieve rapid anti-OCD effects in some patients, supporting the glutamatergic hypothesis of OCD (Rodriguez et al., 2013). Other studies have also explored the effectiveness of glutaminergic agents like topiramate and memantine in treatment-resistant OCD (Mowla et al., 2010), (Aboujaoude et al., 2009).
Oncology (Cancer Metabolism and Therapy) : Research has broadened to include other nutrients like glutamine in cancer metabolism. Glutamine metabolism and its involvement in tumorigenesis have been explored, with potential applications in cancer therapy (Altman, Stine, & Dang, 2016).
Peptide Research (Inhibition of Vitamin K-dependent Carboxylase) : Cyclopentane and cyclohexane-derived analogues of glutamic acid, including those with Boc-protected amino groups, have been studied for their inhibitory activity on vitamin K-dependent carboxylase. These compounds offer insights into the bioactive conformations of synthetic glutamyl substrates (Larue et al., 1997).
Nutritional Applications (Cryoprotection and Gastrointestinal Health) : The role of glutamine in nutrition is multifaceted. It's used in semen extenders for its cryoprotective effect in spermatozoa and has shown trophic and cytoprotective effects on intestinal mucosal cells, suggesting potential applications in gastrointestinal disorders (Amirat-Briand et al., 2009), (Ziegler et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boc-Glutaminol, also known as tert-butoxycarbonyl-glutaminol, is a derivative of the amino acid glutamine Considering its structure and the role of glutamine in cellular metabolism, it can be inferred that this compound may interact with enzymes involved in glutamine metabolism .
Mode of Action
The Boc group in this compound is a protective group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable towards most nucleophiles and bases . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amine group . The Boc group can be removed under mildly acidic conditions .
Biochemical Pathways
Glutamine plays a pivotal role in various biochemical pathways. It is a source of carbon and nitrogen for biosynthesis and is involved in the tricarboxylic acid (TCA) cycle . Glutamine also contributes to the synthesis of nucleotides, glutathione, and other nonessential amino acids
Pharmacokinetics
The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .
Result of Action
Considering the role of glutamine in cellular metabolism, it can be inferred that this compound may influence processes such as energy production, redox homeostasis, and cell signaling .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . Additionally, the presence of other reactive species in the environment could potentially influence the reactivity of this compound .
Properties
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHBGOYBNCKNT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427151 | |
Record name | boc-Glutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-42-1 | |
Record name | boc-Glutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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